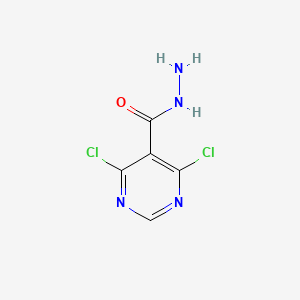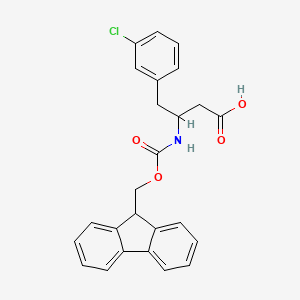
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine is a chiral compound with a pyridine ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine and methyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine: The enantiomer of the compound with different stereochemistry.
5-Bromo-3-methylpyridine: The parent compound without the alkylamine group.
2-Methylpropan-1-amine: The alkylamine component without the pyridine ring.
Uniqueness
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and methyl groups on the pyridine ring. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H15BrN2/c1-6(2)9(12)10-7(3)4-8(11)5-13-10/h4-6,9H,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
ADWLCLZAFCWZHS-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CN=C1[C@H](C(C)C)N)Br |
Canonical SMILES |
CC1=CC(=CN=C1C(C(C)C)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)






![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)

![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)



